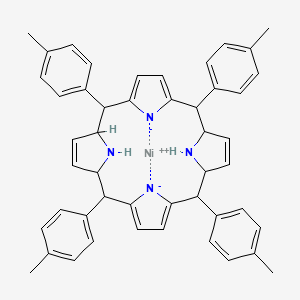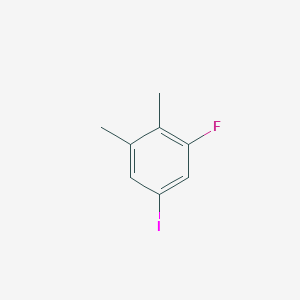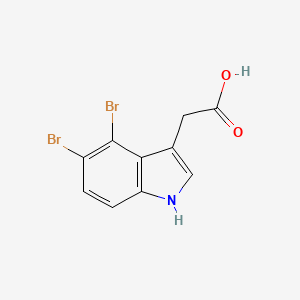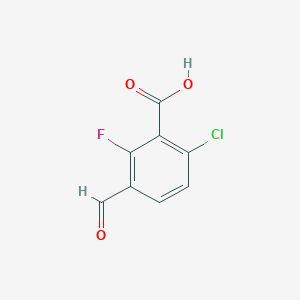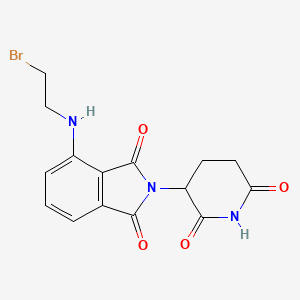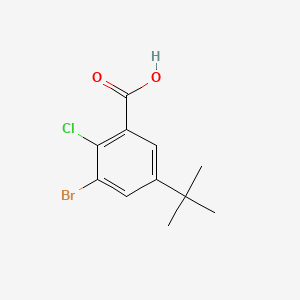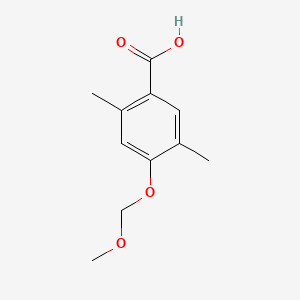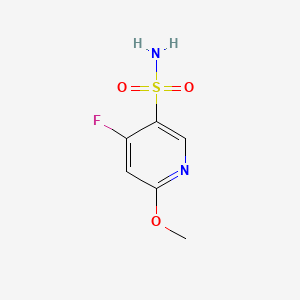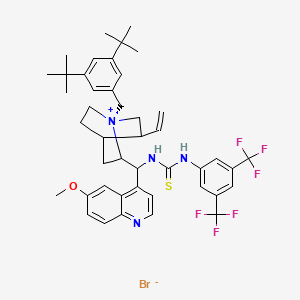
(1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a quinuclidine core, a thiourea group, and multiple aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide involves multiple steps. The process typically starts with the preparation of the quinuclidine core, followed by the introduction of the thiourea group and the aromatic rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of anhydrous solvents and inert atmosphere conditions may be necessary to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics.
Mécanisme D'action
The mechanism of action of (1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinuclidine derivatives and thiourea-containing molecules. Examples include:
- (1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide
- (2S,4S)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific applications.
Propriétés
Formule moléculaire |
C44H51BrF6N4OS |
|---|---|
Poids moléculaire |
877.9 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[[(1S)-1-[(3,5-ditert-butylphenyl)methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea;bromide |
InChI |
InChI=1S/C44H50F6N4OS.BrH/c1-9-27-25-54(24-26-16-29(41(2,3)4)19-30(17-26)42(5,6)7)15-13-28(27)18-38(54)39(35-12-14-51-37-11-10-34(55-8)23-36(35)37)53-40(56)52-33-21-31(43(45,46)47)20-32(22-33)44(48,49)50;/h9-12,14,16-17,19-23,27-28,38-39H,1,13,15,18,24-25H2,2-8H3,(H-,52,53,56);1H/t27?,28?,38?,39?,54-;/m1./s1 |
Clé InChI |
ZFWBHOFVCRQUBH-DUXVTKRMSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1)C[N@@+]23CCC(CC2C(C4=C5C=C(C=CC5=NC=C4)OC)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C(C3)C=C)C(C)(C)C.[Br-] |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C[N+]23CCC(CC2C(C4=C5C=C(C=CC5=NC=C4)OC)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C(C3)C=C)C(C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


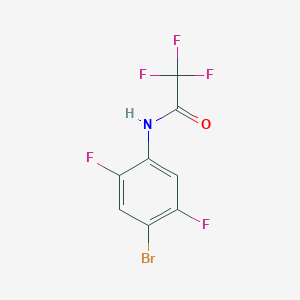
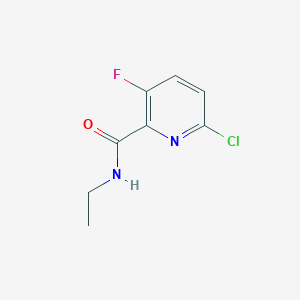
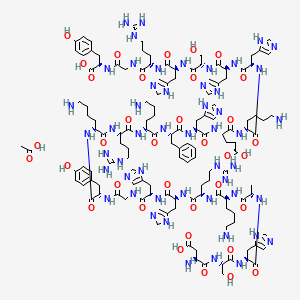
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
